molecular formula C14H12Br2O2 B8740897 1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene CAS No. 915410-93-4

1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene

Cat. No. B8740897
Key on ui cas rn: 915410-93-4
M. Wt: 372.05 g/mol
InChI Key: VGUGTIFUFUMFLE-UHFFFAOYSA-N
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Patent
US07504401B2

Procedure details

1,3-dibromo-5-nitrobenzene (30.0 g, 107 mmol), freshly powdered potassium hydroxide (10.8 g, 192 mmol) and tetrabutylammonium bromide (3.42 g, 10.7 mmol) were dissolved in tetramethyl urea (TMU, 90 mL). A solution of p-methoxybenzyl alcohol (17.8 g, 128 mmol) in TMU (30 mL) was added drop-wise at room temperature over a period of 1 h. The mixture was stirred for 48 h at room temperature. The reaction mixture was poured on ice (160 g) and was extracted with tert-butylmethyl ether (4×200 mL). The combined organics were dried (MgSO4) and concentrated to give the crude product which was purified by FC (2.5 kg SiO2, AcOEt/heptane 1:9) to provide 29.6 g of 3,5-dibromo-1-p-methoxy-benzyloxybenzene which was not completely pure but which crystallized upon standing. The solid was taken up in methanol (27 mL) and the formed slurry was stirred at 60° C. for 10 min. The suspension was cooled to 0-5° C. and was then filtered. The filter cake was washed with cold methanol (2×15 mL) and dried to provide 28.1 g (71%) of 3,5-dibromo-1-p-methoxy-benzyloxybenzene as an off-white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([Br:11])[CH:3]=1.[OH-].[K+].[CH3:14][O:15][C:16]1[CH:17]=[CH:18][C:19]([CH2:22][OH:23])=[CH:20][CH:21]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C(=O)N(C)C>[Br:1][C:2]1[CH:7]=[C:6]([O:23][CH2:22][C:19]2[CH:18]=[CH:17][C:16]([O:15][CH3:14])=[CH:21][CH:20]=2)[CH:5]=[C:4]([Br:11])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])Br
Name
Quantity
10.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.42 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C(N(C)C)=O)C
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
COC=1C=CC(=CC1)CO
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C(N(C)C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured on ice (160 g)
EXTRACTION
Type
EXTRACTION
Details
was extracted with tert-butylmethyl ether (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by FC (2.5 kg SiO2, AcOEt/heptane 1:9)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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